molecular formula C10H17N3O2S B1390189 tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate CAS No. 875798-81-5

tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate

Cat. No.: B1390189
CAS No.: 875798-81-5
M. Wt: 243.33 g/mol
InChI Key: JWVMWSDKFZKDMQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of biological processes and pathways, particularly those involving thiazole derivatives.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The thiazole ring and aminoethyl group are key functional groups that enable the compound to bind to target molecules, potentially affecting their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 5-(2-Aminoethyl)thiazol-2-ylcarbamate can be compared with other similar compounds, such as:

Biological Activity

Tert-butyl 5-(2-aminoethyl)thiazol-2-ylcarbamate is a thiazole derivative with significant potential in medicinal chemistry. This compound features a thiazole ring, a tert-butyl group, and an aminoethyl side chain, which contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : Approximately 243.33 g/mol
  • Key Functional Groups :
    • Thiazole ring
    • Aminoethyl substituent
    • Tert-butyl group

The presence of the thiazole ring is critical as it is known to impart various biological activities, including antimicrobial and anticancer properties.

The exact mechanism of action for this compound remains to be fully elucidated. However, several studies suggest that similar thiazole derivatives interact with biological targets such as enzymes and receptors, potentially influencing cellular signaling pathways:

  • Interaction with Enzymes : Thiazole derivatives have been shown to bind to DNA and inhibit topoisomerase II, leading to DNA damage and cell death .
  • Biochemical Pathways : These compounds may modulate various biochemical pathways, affecting cell growth, apoptosis, and immune responses .

Antimicrobial Properties

Preliminary investigations indicate that this compound exhibits antimicrobial activity against various pathogens. The thiazole moiety is known for its efficacy against bacteria and fungi:

  • In Vitro Studies : Compounds containing thiazole rings have demonstrated significant antimicrobial effects in laboratory settings. They are particularly noted for their low cytotoxicity towards eukaryotic cells while maintaining high selectivity against microbial strains .

Anticancer Potential

Research into the anticancer properties of thiazole derivatives has shown promising results:

  • Cell Cycle Arrest : Similar compounds have been observed to induce cell cycle arrest at the G2 phase by causing DNA double-strand breaks .
  • Selectivity Against Cancer Cells : Studies suggest that these compounds can selectively target cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Case Studies

  • Antimycobacterial Activity : A study highlighted the effectiveness of thiazole derivatives against Mycobacterium tuberculosis, demonstrating their potential as antitubercular agents. The compounds exhibited strong bactericidal activity with minimal cytotoxic effects on human cells .
  • Inhibitory Assays : In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes linked to cancer progression. These studies utilized molecular docking techniques to predict binding affinities and elucidate potential mechanisms of action .

Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

StudyBiological ActivityMethodologyKey Findings
AntimicrobialIn vitro assaysExhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria.
AnticancerCell cycle analysisInduced G2 phase arrest in cancer cell lines, suggesting potential as an anticancer agent.
AntitubercularBactericidal assaysDemonstrated efficacy against Mycobacterium tuberculosis with low cytotoxicity.

Properties

IUPAC Name

tert-butyl N-[5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)13-8-12-6-7(16-8)4-5-11/h6H,4-5,11H2,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVMWSDKFZKDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70668696
Record name tert-Butyl [5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875798-81-5
Record name tert-Butyl [5-(2-aminoethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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